molecular formula C11H9N3O B1523431 1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 1249604-40-7

1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No. B1523431
M. Wt: 199.21 g/mol
InChI Key: UAGGJZBTIDXEDY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Hydrogen Bonding and Complex Formation

  • Nature of Urea-Fluoride Interaction : Research by Boiocchi et al. (2004) in the Journal of the American Chemical Society revealed that certain urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, can interact with various oxoanions through hydrogen bonding, forming stable complexes. This study highlights the potential of urea derivatives in forming discrete adducts and their interaction with ions like F-, leading to urea deprotonation and subsequent reactions (Boiocchi et al., 2004).

Hydrophilicity and Hydrophobicity Studies

  • Hydrophilicity of Urea Derivatives : Koga et al. (2011) in The Journal of Physical Chemistry B developed a methodology to determine the hydrophobicity/hydrophilicity of various compounds, including urea derivatives. Their research suggests that methyl groups attached to an N atom in urea do not promote hydrophobicity but enhance hydrophilicity, indicating the diverse chemical nature of urea derivatives (Koga et al., 2011).

Metal Ion Interaction and Catalysis

  • Metal Ion Catalysis in Ribonucleotide Cleavage : Breslow and Huang (1991) in Proceedings of the National Academy of Sciences explored the catalytic role of metal ions, including Mg2+ and lanthanides, on the cyclization/cleavage of ribonucleotides and related compounds. Urea derivatives can interact with these metal ions, leading to enhanced reaction rates and selectivity (Breslow & Huang, 1991).

Synthesis of Fused Indole-Cyclic Urea Derivatives

  • Ag-Catalyzed Intramolecular Diamination of Alkynes : Research by Rajesh et al. (2017) in The Journal of Organic Chemistry demonstrated a method for the synthesis of indole-cyclic urea fused derivatives via a double cyclization process. This process utilized isocyanate as a urea precursor and Ag(I) catalyst, underscoring the utility of urea derivatives in complex organic synthesis (Rajesh et al., 2017).

Synthesis of Ureas from Carboxylic Acids

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Synthesis : Thalluri et al. (2014) in The Journal of Organic Chemistry presented a method for synthesizing ureas from carboxylic acids. This method highlights the versatility of urea derivatives in chemical synthesis, providing a route for the generation of urea compounds under mild conditions (Thalluri et al., 2014).

Plant Biology and Cytokinin Activity

  • Urea Derivatives in Plant Morphogenesis : Ricci and Bertoletti (2009) in Plant Biology explored the role of urea derivatives in plant cell division and differentiation. They found that certain urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, influencing plant morphogenesis and adventitious root formation (Ricci & Bertoletti, 2009).

Synthesis of Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors

  • 1-Aryl-3-(1-Acylpiperidin-4-yl)urea Inhibitors : Rose et al. (2010) in the Journal of Medicinal Chemistry synthesized 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase. This study underscores the potential of urea derivatives in developing pharmaceutical agents for various therapeutic applications (Rose et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-cyanophenyl)-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGGJZBTIDXEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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